![molecular formula C17H18N4O4 B11941446 (2R,3R,4S,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((S)-hydroxy(phenyl)methyl)tetrahydrofuran-3,4-diol](/img/structure/B11941446.png)
(2R,3R,4S,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((S)-hydroxy(phenyl)methyl)tetrahydrofuran-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LLY-284 is a chemical compound known as (2R,3R,4S,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((S)-hydroxy(phenyl)methyl)tetrahydrofuran-3,4-diol. It is a diastereomer of LLY-283, which is a potent inhibitor of protein arginine methyltransferase 5 (PRMT5). LLY-284 is significantly less active than LLY-283 and is often used as a negative control in scientific studies .
Vorbereitungsmethoden
The synthesis of LLY-284 involves multiple steps, starting from commercially available starting materialsThe reaction conditions often involve the use of protecting groups, selective deprotection, and stereoselective reactions to ensure the correct configuration of the final product .
Industrial production methods for LLY-284 are not well-documented, likely due to its primary use as a research tool rather than a commercial product. the synthesis would generally follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
LLY-284 can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in LLY-284 can be oxidized to form ketones or aldehydes under appropriate conditions.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration .
Wissenschaftliche Forschungsanwendungen
LLY-284 is primarily used in scientific research as a control compound for LLY-283. Its applications include:
Chemistry: Used to study the stereochemistry and reactivity of pyrrolo[2,3-d]pyrimidine derivatives.
Biology: Employed in cellular studies to understand the role of PRMT5 and its inhibition.
Medicine: Investigated for its potential effects on cancer cells, although it is less potent than LLY-283.
Industry: Utilized in the development of new chemical probes and inhibitors for epigenetic targets
Wirkmechanismus
LLY-284 acts as a less potent inhibitor of PRMT5, an enzyme involved in the methylation of arginine residues on histone and non-histone proteins. This methylation plays a crucial role in gene expression and cellular processes. LLY-284 competes with S-adenosylmethionine (SAM) for binding to PRMT5, thereby inhibiting its activity. The molecular targets and pathways involved include the regulation of gene expression and epigenetic modifications .
Vergleich Mit ähnlichen Verbindungen
LLY-284 is often compared with its diastereomer, LLY-283, which is a more potent inhibitor of PRMT5. Other similar compounds include:
LLY-283: A potent PRMT5 inhibitor with significant antitumor activity.
EIDD-2801: Another compound with similar structural features but different biological activity.
BAY-294: A chemical probe for epigenetic targets with a different mechanism of action .
LLY-284’s uniqueness lies in its use as a negative control for LLY-283, providing a valuable tool for distinguishing the specific effects of PRMT5 inhibition in various biological contexts.
Eigenschaften
Molekularformel |
C17H18N4O4 |
|---|---|
Molekulargewicht |
342.35 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(S)-hydroxy(phenyl)methyl]oxolane-3,4-diol |
InChI |
InChI=1S/C17H18N4O4/c18-15-10-6-7-21(16(10)20-8-19-15)17-13(24)12(23)14(25-17)11(22)9-4-2-1-3-5-9/h1-8,11-14,17,22-24H,(H2,18,19,20)/t11-,12-,13+,14+,17+/m0/s1 |
InChI-Schlüssel |
WWOOWAHTEXIWBO-CNUKPYSBSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)[C@@H]([C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC4=C(N=CN=C43)N)O)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2C(C(C(O2)N3C=CC4=C(N=CN=C43)N)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


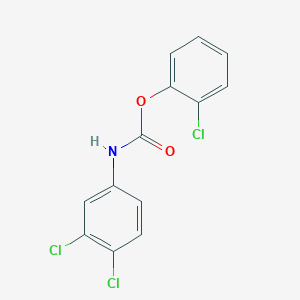
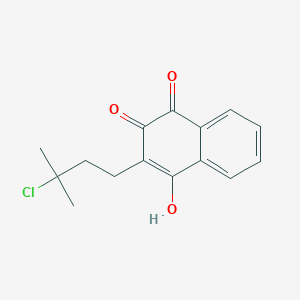
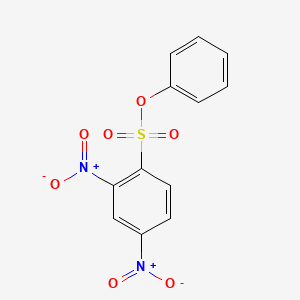
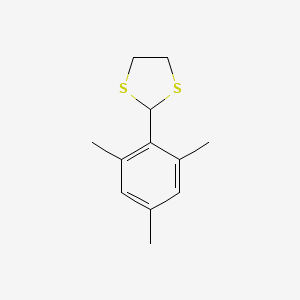

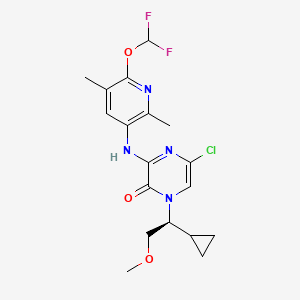
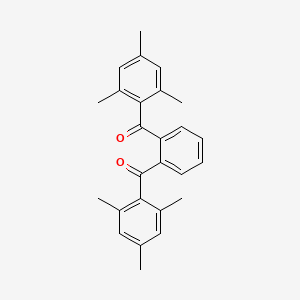
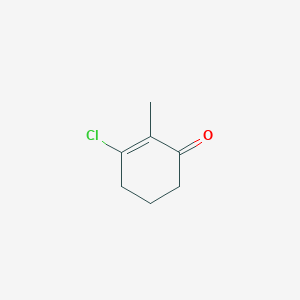
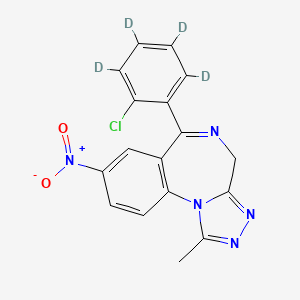

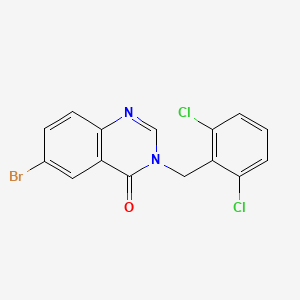
![2-azaniumylethyl (2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyloxy]-3-(stearoyloxy)propyl phosphate](/img/structure/B11941426.png)


